molecular formula C16H24N4O B2443568 N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-11-4

N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B2443568
CAS RN: 2034294-11-4
M. Wt: 288.395
InChI Key: NOERIFCPKOGYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the pyrazolopyrazine family and has been shown to possess a unique set of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and proliferation. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it may inhibit specific signaling pathways crucial for tumor survival and metastasis .

Anti-inflammatory Activity

N-cyclohexyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide has demonstrated anti-inflammatory effects. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. This property makes it a potential candidate for developing novel anti-inflammatory drugs.

Neuroprotective Effects

Researchers have explored its neuroprotective properties in various neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. The compound appears to enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings suggest its potential as a therapeutic agent for neuroprotection.

Analgesic Activity

Studies indicate that this compound may act as an analgesic by targeting pain pathways. It interacts with receptors involved in pain perception, providing relief from acute and chronic pain. Further investigations are ongoing to optimize its efficacy and safety.

Antiviral Potential

Preliminary research suggests that N-cyclohexyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves inhibiting viral replication.

Cardiovascular Applications

The compound’s vasodilatory effects have piqued interest in cardiovascular research. By relaxing blood vessels, it may improve blood flow and reduce hypertension. However, further studies are needed to validate its cardiovascular benefits.

properties

IUPAC Name

N-cyclohexyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(17-13-4-2-1-3-5-13)19-8-9-20-14(11-19)10-15(18-20)12-6-7-12/h10,12-13H,1-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOERIFCPKOGYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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